4-Cyclopropoxy-N-methyl-2-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to an aniline core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable aniline derivative with a cyclopropyl halide, followed by methylation and thiolation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline core or the cyclopropoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aniline core .
Scientific Research Applications
4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its full mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-Methyl-2-(methylsulfanyl)aniline: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline stands out due to its cyclopropoxy group, which imparts unique steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NOS/c1-12-10-6-5-9(7-11(10)14-2)13-8-3-4-8/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
WDTOUUVLHXGPDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.